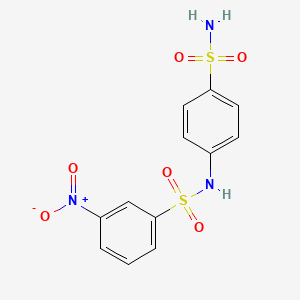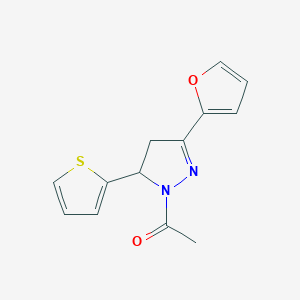![molecular formula C17H16FN3O3 B4108574 (2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4108574.png)
(2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone
Übersicht
Beschreibung
(2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorobenzoyl group and a nitrophenyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone typically involves the reaction of 2-fluorobenzoyl chloride with 4-(2-nitrophenyl)piperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent, room temperature to elevated temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Oxidation: Potassium permanganate, water or acetone as solvent, room temperature to reflux.
Major Products
Reduction: 1-(2-fluorobenzoyl)-4-(2-aminophenyl)piperazine
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the piperazine ring
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzoyl and nitrophenyl groups can influence its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-chlorobenzoyl)-4-(2-nitrophenyl)piperazine
- 1-(2-bromobenzoyl)-4-(2-nitrophenyl)piperazine
- 1-(2-methylbenzoyl)-4-(2-nitrophenyl)piperazine
Uniqueness
(2-Fluorophenyl)[4-(2-nitrophenyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding interactions. The fluorine atom can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-14-6-2-1-5-13(14)17(22)20-11-9-19(10-12-20)15-7-3-4-8-16(15)21(23)24/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHLOQUZLLYZCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B4108503.png)
![2-(4-bromophenoxy)-N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4108511.png)
![5-(2,4-Dichlorophenyl)-7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4108514.png)

![2-{2-nitro-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}-4-phenylphthalazin-1(2H)-one](/img/structure/B4108523.png)
![7,7-dimethyl-10-(3-phenoxyphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4108527.png)
![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4108543.png)
![4-fluoro-N-[1-(2-naphthyl)ethyl]benzamide](/img/structure/B4108550.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B4108557.png)

![ethyl 2-[3-(2-methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4108569.png)
![2-[4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4108582.png)
![methyl 4,5-dimethoxy-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B4108584.png)

